molecular formula C32H26N2O2 B13131326 2,6-Bis((4-ethylbenzylidene)amino)anthracene-9,10-dione CAS No. 106159-41-5

2,6-Bis((4-ethylbenzylidene)amino)anthracene-9,10-dione

Cat. No.: B13131326
CAS No.: 106159-41-5
M. Wt: 470.6 g/mol
InChI Key: YYOGUDMOCVJQLJ-UHFFFAOYSA-N
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Description

2,6-Bis((4-ethylbenzylidene)amino)anthracene-9,10-dione is a synthetic organic compound with the molecular formula C32H26N2O2. It is known for its distinctive structure, which includes two ethylbenzylideneamino groups attached to an anthracene-9,10-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis((4-ethylbenzylidene)amino)anthracene-9,10-dione typically involves the condensation of 2,6-diaminoanthraquinone with 4-ethylbenzaldehyde. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis((4-ethylbenzylidene)amino)anthracene-9,10-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce anthracene derivatives. Substitution reactions can lead to a variety of functionalized compounds .

Scientific Research Applications

2,6-Bis((4-ethylbenzylidene)amino)anthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Bis((4-ethylbenzylidene)amino)anthracene-9,10-dione involves its interaction with molecular targets and pathways within cells. The compound can intercalate into DNA, disrupting the replication and transcription processes. It may also inhibit specific enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Bis((4-dimethylaminobenzylidene)amino)anthracene-9,10-dione
  • 2,6-Bis((4-methoxybenzylidene)amino)anthracene-9,10-dione
  • 2,6-Bis((4-chlorobenzylidene)amino)anthracene-9,10-dione

Uniqueness

2,6-Bis((4-ethylbenzylidene)amino)anthracene-9,10-dione is unique due to the presence of ethyl groups on the benzylideneamino moieties. This structural feature can influence its chemical reactivity, biological activity, and physical properties, distinguishing it from other similar compounds .

Properties

CAS No.

106159-41-5

Molecular Formula

C32H26N2O2

Molecular Weight

470.6 g/mol

IUPAC Name

2,6-bis[(4-ethylphenyl)methylideneamino]anthracene-9,10-dione

InChI

InChI=1S/C32H26N2O2/c1-3-21-5-9-23(10-6-21)19-33-25-13-15-27-29(17-25)31(35)28-16-14-26(18-30(28)32(27)36)34-20-24-11-7-22(4-2)8-12-24/h5-20H,3-4H2,1-2H3

InChI Key

YYOGUDMOCVJQLJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C=NC2=CC3=C(C=C2)C(=O)C4=C(C3=O)C=CC(=C4)N=CC5=CC=C(C=C5)CC

Origin of Product

United States

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